molecular formula C28H25ClN4O4S B2995300 2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 892383-35-6

2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

Numéro de catalogue: B2995300
Numéro CAS: 892383-35-6
Poids moléculaire: 549.04
Clé InChI: OAGMSTGUZYDRKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a heterocyclic acetamide derivative featuring a complex tricyclic core with a 3-chlorophenyl group, hydroxymethyl, methyl, and ethoxyphenyl substituents. The compound’s stereoelectronic properties are influenced by the chloro-substituted aromatic ring (electron-withdrawing) and the ethoxyphenyl group (electron-donating), which may modulate solubility, metabolic stability, and binding interactions . Crystal structure determination of such molecules typically employs software like SHELXL for refinement, ensuring precise stereochemical assignments .

Propriétés

IUPAC Name

2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O4S/c1-3-36-21-9-7-20(8-10-21)31-24(35)15-38-28-23-12-22-18(14-34)13-30-16(2)25(22)37-27(23)32-26(33-28)17-5-4-6-19(29)11-17/h4-11,13,34H,3,12,14-15H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGMSTGUZYDRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide represents a complex organic molecule with potential biological activities. This article aims to explore the biological activity of this compound through various studies and data analyses.

Molecular Characteristics

  • IUPAC Name : 2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
  • Molecular Formula : C27H23ClN4O4S
  • Molecular Weight : 535.02 g/mol

Structural Features

The compound features:

  • A triazatricyclo structure that may influence its biological interactions.
  • A sulfanyl group , which is often associated with pharmacological activity.
  • Multiple functional groups including chlorophenyl and hydroxymethyl moieties that can enhance its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
Compound AHeLa (cervical cancer)35.7 ± 4.46
Compound B3T3 (mouse fibroblast)46.3 ± 11.7
Compound CMCF7 (breast cancer)42.0 ± 5.0

These results suggest that the compound may possess anticancer properties, potentially inhibiting cell proliferation through various mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In vitro studies have shown:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL

These findings highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Enzyme Inhibition Studies

Inhibition of specific enzymes is a crucial aspect of the biological activity of many compounds. The compound has been evaluated for its ability to inhibit:

EnzymeInhibition Activity (IC50 μM)
β-glucuronidase42.98 ± 1.24
Carbonic anhydraseNot active
α-glucosidaseNot active

The moderate inhibition of β-glucuronidase indicates a potential role in metabolic processes or therapeutic applications in conditions like diabetes or obesity.

Case Study 1: Cytotoxicity in Cancer Research

A study conducted on the cytotoxic effects of the compound on HeLa cells revealed that it induces apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of bacterial strains where it demonstrated significant antibacterial activity, suggesting its potential use in developing new antibiotics.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The most structurally analogous compound identified is 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (ECHEMI ID: 867040-59-3) . Key differences include:

Aromatic Substituents :

  • Target Compound : 3-Chlorophenyl (C₆H₄Cl) and 4-ethoxyphenyl (C₆H₄OCH₂CH₃).
  • Analogue : 4-Methoxyphenyl (C₆H₄OCH₃) and 2-methylphenyl (C₆H₄CH₃).
  • Impact : Chlorine’s electron-withdrawing nature may enhance binding affinity in hydrophobic pockets compared to methoxy groups, while ethoxy improves water solubility relative to methyl .

Hypothetical Physicochemical and Bioactive Properties

Property Target Compound Analogue (867040-59-3)
Molecular Weight ~550–570 g/mol (estimated) ~530–550 g/mol (reported)
LogP ~3.5 (predicted) ~3.8 (predicted)
Solubility (aq.) Moderate (ethoxyphenyl) Low (methylphenyl)
Metabolic Stability Higher (Cl resists oxidation) Lower (methoxy may undergo demethylation)

Crystallographic and Computational Insights

  • Structural Refinement : Both compounds likely require advanced software like SHELXL for accurate refinement due to their tricyclic cores and stereochemical complexity .
  • Electrostatic Potential: The 3-chlorophenyl group in the target compound may create a stronger dipole moment compared to the analogue’s 4-methoxyphenyl, influencing protein-ligand interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.